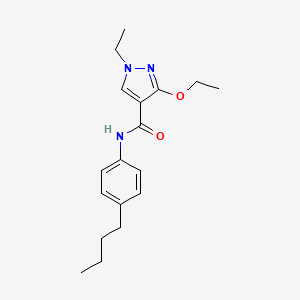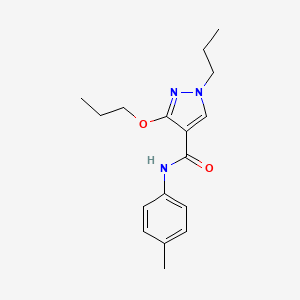![molecular formula C13H13F2N3O2 B6500965 N-[(2,6-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014066-65-9](/img/structure/B6500965.png)
N-[(2,6-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,6-Difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, hereinafter referred to as ‘DFMPC’, is a molecule of interest in the scientific community. It is an organic compound of the pyrazole family and is known for its potential applications in medicine, biochemistry, and physiology.
科学的研究の応用
DFMPC has a wide range of potential applications in scientific research. It has been studied for its potential use as an anti-cancer agent and has been shown to inhibit the growth of several types of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, DFMPC has been studied for its potential use in neurodegenerative diseases, as it has been shown to reduce the progression of neurodegenerative diseases in animal models.
作用機序
The exact mechanism of action of DFMPC is not yet fully understood. However, it is believed to act by inhibiting the activity of several enzymes involved in the synthesis of proteins, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been shown to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
DFMPC has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, inhibit the growth of cancer cells, and reduce the progression of neurodegenerative diseases. Additionally, it has been shown to reduce cholesterol levels, reduce blood pressure, and reduce the risk of cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of using DFMPC in laboratory experiments is its low cost and availability. It is relatively inexpensive to synthesize and is widely available from chemical suppliers. Additionally, it is relatively non-toxic and is not known to produce any adverse side effects. However, it is important to note that the effects of DFMPC in laboratory experiments may not be the same as in humans, and further research is needed to determine its efficacy in humans.
将来の方向性
The potential applications of DFMPC in medicine, biochemistry, and physiology are vast and there are many potential future directions for research. These include further research into its potential anti-cancer, anti-inflammatory, and neurodegenerative disease applications. Additionally, further research could be conducted into its potential cardiovascular disease, cholesterol, and blood pressure-lowering effects. Additionally, research could be conducted into its potential use in other areas, such as agriculture, food science, and environmental science.
合成法
DFMPC is usually synthesized through a two-step reaction process. The first step involves the reaction of 2,6-difluorobenzaldehyde with 1-methyl-3-methoxy-1H-pyrazole-4-carboxylic acid in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces a compound known as N-(2,6-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. The second step involves the reaction of this intermediate with hydrogen chloride in the presence of a strong acid, such as sulfuric acid, to produce the final product, DFMPC.
特性
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O2/c1-18-7-9(13(17-18)20-2)12(19)16-6-8-10(14)4-3-5-11(8)15/h3-5,7H,6H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTHOINMNNQULT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dimethylphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea](/img/structure/B6500885.png)
![3-{[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B6500890.png)
![ethyl 3-[1-(4-methylbenzenesulfonyl)pyrrolidine-2-amido]-1-benzofuran-2-carboxylate](/img/structure/B6500893.png)
![4-methoxy-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide](/img/structure/B6500905.png)
![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B6500913.png)
![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6500917.png)
![2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B6500925.png)
![N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide](/img/structure/B6500932.png)
![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chlorobenzoate](/img/structure/B6500942.png)
![N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6500946.png)
![3-methoxy-N-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6500963.png)

![N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6500974.png)
